Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt
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Overview
Description
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt is a complex organic compound with a unique structure. This compound is known for its vibrant color and is often used in various scientific and industrial applications. Its molecular formula is C31H33N2O6S2Ba, and it has a significant role in the field of chemistry due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves multiple stepsThe final step involves the formation of the barium salt through a reaction with barium chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves its interaction with specific molecular targets. The compound’s diethylamino group allows it to bind to various substrates, facilitating reactions such as electron transfer and nucleophilic substitution. The sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
- Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, sodium salt
- Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Uniqueness
The barium salt variant of this compound is unique due to its enhanced stability and specific applications in industrial processes where barium’s properties are advantageous. Compared to its sodium and potassium counterparts, the barium salt exhibits different solubility and reactivity profiles, making it suitable for specialized applications .
Properties
CAS No. |
98493-36-8 |
---|---|
Molecular Formula |
C60H62BaN4O12S4 |
Molecular Weight |
1296.7 g/mol |
IUPAC Name |
barium(2+);4-[[4-(diethylamino)phenyl]-[4-[ethyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C30H32N2O6S2.Ba/c2*1-5-31(4)24-12-8-21(9-13-24)30(22-10-14-25(15-11-22)32(6-2)7-3)29-20-27(40(36,37)38)19-23-18-26(39(33,34)35)16-17-28(23)29;/h2*8-20H,5-7H2,1-4H3,(H-,33,34,35,36,37,38);/q;;+2/p-2 |
InChI Key |
ROGPISPGVUKBIP-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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